(2E)-3-(benzenesulfonyl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(benzenesulfonyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFWNTBQQWFCIK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-89-6, 711-29-5 | |
| Record name | 3-(benzenesulfonyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(benzenesulfonyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendant Role of Vinyl Sulfone Carboxylic Acids in Covalent Drug Discovery: A Technical Guide
Abstract
Vinyl sulfone carboxylic acids represent a burgeoning class of targeted covalent inhibitors with significant therapeutic potential across a spectrum of diseases, including parasitic infections, cancer, and viral illnesses. This technical guide provides an in-depth exploration of the chemical biology, mechanism of action, and therapeutic applications of this promising molecular scaffold. We will delve into the synthetic strategies for their creation, detailed protocols for their biological evaluation, and a discussion of the challenges and future perspectives in their clinical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of vinyl sulfone carboxylic acids in their therapeutic programs.
Introduction: The Resurgence of Covalent Inhibition
The paradigm of drug discovery has seen a renaissance of interest in covalent inhibitors. Once relegated to the sidelines due to concerns about off-target reactivity, the ability to design highly specific and potent covalent drugs has brought them to the forefront of modern medicinal chemistry.[1][2] Among the various electrophilic "warheads" employed, the vinyl sulfone moiety has emerged as a particularly versatile and tunable functional group.[1][3] Its inherent reactivity towards nucleophilic residues, especially cysteine, allows for the durable and often irreversible inhibition of enzyme targets.[4][5] When coupled with a carboxylic acid, this scaffold gains an additional layer of functionality, enabling electrostatic interactions and hydrogen bonding that can enhance binding affinity and specificity.[2] This guide will provide a comprehensive overview of the therapeutic landscape of vinyl sulfone carboxylic acids, with a focus on their application as potent enzyme inhibitors.
The Chemistry of Vinyl Sulfone Carboxylic Acids: Synthesis and Properties
The synthesis of vinyl sulfone carboxylic acids, particularly in the context of peptidyl derivatives, is a critical aspect of their development. Solid-phase peptide synthesis (SPPS) offers a robust and adaptable platform for the creation of diverse libraries of these compounds.[6][7][8]
Solid-Phase Synthesis of a Peptidyl Vinyl Sulfone Carboxylic Acid: A Step-by-Step Protocol
This protocol outlines the synthesis of a generic peptidyl vinyl sulfone with a C-terminal carboxylic acid using the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.[9]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Vinyl sulfone building block (e.g., Fmoc-L-homophenylalanine vinyl sulfone)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents) and DIPEA (5 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/DIPEA) in DMF.
-
Add the solution to the deprotected resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
-
Coupling of the Vinyl Sulfone Moiety:
-
Couple the Fmoc-protected vinyl sulfone building block using the same procedure as in step 4.
-
-
Final Fmoc Deprotection:
-
Remove the final Fmoc group as described in step 3.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptidyl vinyl sulfone carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mechanism of Action: Covalent Targeting of Cysteine Proteases
The therapeutic efficacy of vinyl sulfone carboxylic acids predominantly stems from their ability to act as irreversible inhibitors of cysteine proteases.[10][11] The vinyl sulfone group is a Michael acceptor, which undergoes a nucleophilic attack by the thiolate anion of the catalytic cysteine residue in the enzyme's active site.[4][5] This results in the formation of a stable thioether linkage, effectively inactivating the enzyme.[10][11]
The peptidyl portion of the inhibitor plays a crucial role in directing the vinyl sulfone "warhead" to the active site of the target protease. The amino acid residues at the P1, P2, P3, and P4 positions of the inhibitor interact with the corresponding S1, S2, S3, and S4 pockets of the enzyme, dictating the inhibitor's specificity and potency.[12][13][14][15] The C-terminal carboxylic acid can further enhance binding through electrostatic interactions with positively charged residues in the active site.
Therapeutic Applications: Targeting Key Enzymes in Disease
Vinyl sulfone carboxylic acids have demonstrated significant potential in a range of therapeutic areas, primarily through the inhibition of cysteine proteases that are pivotal in disease pathogenesis.
Parasitic Diseases
Some of the most advanced applications of vinyl sulfone inhibitors are in the treatment of parasitic diseases.
-
Chagas Disease: The vinyl sulfone K11777 is a potent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi.[16] K11777 has shown efficacy in preclinical models of Chagas disease and has a favorable safety profile.[16][17]
-
African Trypanosomiasis (Sleeping Sickness): Rhodesain, a cysteine protease in Trypanosoma brucei, is another key target for vinyl sulfone inhibitors.[10][11][18][19] Inhibition of rhodesain disrupts the parasite's life cycle.
-
Malaria: The Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3, are essential for the parasite's degradation of hemoglobin.[10][11][18][19][20] Peptidyl vinyl sulfones have been shown to be potent inhibitors of these enzymes and exhibit antimalarial activity.[20]
Oncology
Cathepsins, a family of lysosomal cysteine proteases, are frequently overexpressed in various cancers and are implicated in tumor progression, invasion, and metastasis. Cathepsin S, for instance, has been shown to be a key player in these processes, and its inhibition represents a promising anti-cancer strategy.[12] The structural plasticity of the S2 pocket in cathepsin S allows for the design of selective inhibitors.[12]
Other Potential Applications
The versatility of the vinyl sulfone scaffold extends to other therapeutic areas. For example, they have been investigated as inhibitors of caspases, which are key mediators of apoptosis, and as probes for activity-based protein profiling.[4][5][14]
Biological Evaluation: From Enzyme Kinetics to Cellular Assays
A thorough biological evaluation is crucial to characterize the potency, selectivity, and cellular activity of vinyl sulfone carboxylic acids.
Enzyme Inhibition Assay: Determining kinact/KI
For irreversible inhibitors, the IC50 value is time-dependent and not a true measure of potency. The second-order rate constant, kinact/KI, is the appropriate parameter to quantify the efficiency of an irreversible inhibitor.[21][22][23]
Protocol for Determining kinact/KI:
Materials:
-
Purified target cysteine protease
-
Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for cathepsins)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
Vinyl sulfone inhibitor stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the vinyl sulfone inhibitor in assay buffer.
-
Reaction Setup:
-
To each well of the microplate, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution.
-
Initiate the reaction by adding the substrate solution.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the fluorescence signal versus time to obtain the initial reaction velocity.
-
Plot the initial velocity as a function of inhibitor concentration.
-
Fit the data to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration. The slope of this line represents kinact/KI.[22]
-
Cell Viability Assay: Assessing Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the effect of a compound on cell viability.[24][25][26][27]
Protocol for MTT Assay:
Materials:
-
Cancer cell line of interest (e.g., a line overexpressing the target cathepsin)
-
Cell culture medium
-
Vinyl sulfone inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the vinyl sulfone inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ADME-Tox and Future Perspectives
While vinyl sulfone carboxylic acids hold immense promise, their development is not without challenges. As with all covalent inhibitors, there is a potential for off-target reactivity, which can lead to toxicity.[1][3][28] Therefore, careful optimization of the inhibitor's structure is required to balance reactivity and selectivity.
The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles of these compounds must be thoroughly evaluated.[17][29] For instance, the oral bioavailability of K11777 is a key advantage for its development as a therapeutic for Chagas disease.[30]
Future research in this field will likely focus on:
-
Improving Selectivity: Designing inhibitors with exquisite selectivity for the target enzyme over closely related family members.
-
Modulating Reactivity: Fine-tuning the electrophilicity of the vinyl sulfone to optimize the balance between on-target efficacy and off-target toxicity.
-
Exploring New Targets: Expanding the application of vinyl sulfone carboxylic acids to other enzyme classes and disease areas.
-
Developing Reversible Covalent Inhibitors: Engineering vinyl sulfones that form reversible covalent bonds, which may offer a better safety profile in some cases.
Conclusion
Vinyl sulfone carboxylic acids are a powerful and versatile class of covalent inhibitors with significant therapeutic potential. Their ability to be tailored for specific enzyme targets, coupled with their potent and often irreversible mechanism of action, makes them attractive candidates for drug development. Through a deep understanding of their chemistry, mechanism, and biological properties, researchers can continue to unlock the full therapeutic potential of this exciting class of molecules.
References
- Bauer, R. A. (2015). Targeted Covalent Inhibitors in Drug Discovery: From Serendipity to Rational Design. Drug Discovery Today, 20(9), 1061-1073.
- Caffrey, C. R., et al. (2009). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry, 284(38), 25979-25988.
- Caffrey, C. R., et al. (2009). Vinyl sulfones as antiparasitic agents and a structural basis for drug design.
- Chen, Y., et al. (2014). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 5(8), 1046-1055.
- Doyle, P. S., et al. (2007). A Cysteine Protease Inhibitor Rescues Mice from a Lethal Cryptosporidium parvum Infection. Antimicrobial Agents and Chemotherapy, 51(11), 3864-3871.
- Doyle, P. S., et al. (2007). A Cysteine Protease Inhibitor Rescues Mice from a Lethal Cryptosporidium parvum Infection.
- Erez, R., et al. (2003). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases.
- Eaton, B. E., et al. (2012). Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure. Antimicrobial Agents and Chemotherapy, 56(12), 6144-6152.
- Ganesan, A., et al. (2009). Facile synthesis of combinatorial vinyl sulfone libraries and their applications in large scale proteomics. ScholarBank@NUS.
- Johnson, D. S., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Jacobson, M. P., et al. (2012). Summary of ADME and Toxicology of K11777.
- Keiser, J., et al. (2016). Odanacatib, a Cathepsin K Cysteine Protease Inhibitor, Kills Hookworm In Vivo. Molecules, 21(7), 884.
- Lecaille, F., et al. (2003). Specificity determinants of human cathepsin s revealed by crystal structures of complexes. Biochemistry, 42(11), 3201-3210.
- Lelong, C., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
- Merck Millipore. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- CLYTE Technologies. (2025, December 24).
- Ndao, M., et al. (2012). A Cysteine Protease Inhibitor Rescues Mice from a Lethal Cryptosporidium parvum Infection. Antimicrobial Agents and Chemotherapy, 56(12), 6144-6152.
- Northrop, D. B. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition?.
- Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
- Rosenthal, P. J., et al. (2003). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy, 47(1), 154-160.
- Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds.
- Copeland, R. A. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Ahmadi, R., & Emami, S. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 1-13.
- Ahmadi, R., & Emami, S. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery.
- Overkleeft, H. S., et al. (2000). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Tetrahedron Letters, 41(33), 6005-6009.
- Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay.
- WuXi Biology. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
- Ahmadi, R., & Emami, S. (2025, September 14). Advancements, challenges, and future frontiers in covalent inhibitors and covalent drugs: A review.
- Unknown. (2025, February 17). Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Current Organic Chemistry.
- Aragen Life Sciences. (n.d.). Covalent Drugs: Advantages, Challenges, Opportunities.
- Unknown. (2025, February 17). Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Current Organic Chemistry.
- Alvarez, K., & Distefano, M. D. (2012, February 24). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace.
- Alvarez, K., & Distefano, M. D. (2026, January 14). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
- Kumar, S., et al. (2005). Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 127(12), 4410-4420.
- Ahmadi, R., & Emami, S. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery.
- van Ameijde, J., et al. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.
- Coin, I., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
- Palmer, J. T., et al. (1996, April 1). Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L.
- Beyermann, M., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Nowick, J. S. (2020, March 17).
- Bogyo, M., et al. (2000). Inhibitor nomenclature and structurecomposition of libraries of P1...
- Alonso, P., & Lorenzo, A. (2025, November 13).
- Funkelstein, L., et al. (n.d.). Cathepsin L and cathepsin V preferences for P4 to P4' residues of...
- Ahmadi, R., & Emami, S. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinyl sulfones as antiparasitic agents and a structural basis for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specificity determinants of human cathepsin s revealed by crystal structures of complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones [uaeh.edu.mx]
- 21. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. clyte.tech [clyte.tech]
- 27. bds.berkeley.edu [bds.berkeley.edu]
- 28. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 29. researchgate.net [researchgate.net]
- 30. A Cysteine Protease Inhibitor Rescues Mice from a Lethal Cryptosporidium parvum Infection - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action for (2E)-3-(benzenesulfonyl)prop-2-enoic acid as a Michael acceptor
The following technical guide is structured to serve as a definitive reference for the mechanistic and kinetic profiling of (2E)-3-(benzenesulfonyl)prop-2-enoic acid . It deviates from standard templates to prioritize the "Warhead" characteristics critical for drug discovery applications.
Executive Summary: The "Hyper-Electrophile" Hypothesis
(2E)-3-(benzenesulfonyl)prop-2-enoic acid represents a distinct class of electrophiles where the reactive alkene is activated by two electron-withdrawing groups (EWGs): a carboxylic acid at C1 and a benzenesulfonyl group at C3.[1] Unlike standard acrylamides used in covalent drugs (e.g., Ibrutinib), this molecule possesses a "Push-Pull-Pull" electronic architecture.[1]
Key Characteristic: The presence of the sulfonyl group at the
-
Enhanced Electrophilicity: Rapid reaction kinetics (
) with cysteine thiols. -
Tunable Reversibility: While generally forming stable thioethers, the acidity of the
-proton in the adduct allows for potential retro-Michael pathways under basic conditions. -
Strict Regioselectivity: Nucleophilic attack is electronically directed to the C3 position, despite steric bulk from the phenyl ring.
Molecular Architecture & Electronic Theory
To understand the reactivity, we must deconstruct the orbital interactions.
Structural Analysis
-
Scaffold: Prop-2-enoic acid (Acrylic acid).[1]
-
Substituent: Phenylsulfonyl group (
) at the 3-position (trans/E-configuration).[1] -
Numbering:
.[1]
Electronic Activation (The "Dual-Magnet" Effect)
In a standard Michael acceptor, the carbonyl group withdraws electron density via resonance (
In this specific molecule, the Sulfonyl group at C3 exerts a powerful inductive electron-withdrawing effect (
-
Result: The C3 carbon is "starved" of electrons. It is activated directly by the attached sulfonyl and conjugatively by the distal carbonyl.
-
Consequence: The transition state energy for nucleophilic attack is significantly reduced.
Mechanism of Action: The Thiol-Michael Addition[2][3][4]
The reaction follows a 1,4-conjugate addition pathway.[2][3][4][5] Below is the step-by-step mechanistic breakdown for a cysteine thiol (
The Pathway
-
Thiol Deprotonation: The cysteine thiol (
) is deprotonated by a local base (solvent or histidine in an enzyme pocket) to form the thiolate anion ( ). -
Nucleophilic Attack (Rate-Determining Step): The thiolate attacks the highly electrophilic C3 (
-carbon).[1]-
Note: Attack occurs anti to the bulky phenyl group to minimize steric clash, though the planar
nature allows attack from above or below the plane.
-
-
Enolate Formation: The
-electrons of the C2-C3 bond shift to form a stabilized enolate intermediate at C1-C2.[1]-
Crucial Detail: The negative charge is delocalized onto the carbonyl oxygen.
-
-
Protonation: The enolate abstracts a proton (from the conjugate acid
or solvent) to quench the reaction, reforming the C2-C3 single bond and restoring the carbonyl.
Visualization: Reaction Coordinate
The following diagram illustrates the transition from reactants to the stable thioether adduct.
Figure 1: Reaction coordinate of the Thiol-Michael addition to (2E)-3-(benzenesulfonyl)prop-2-enoic acid.[1][6] The sulfonyl group lowers the activation energy of the first step.
Kinetic Profiling & Experimental Protocols
For drug discovery professionals, quantifying the reactivity is more important than just knowing the mechanism. We utilize the Second-Order Rate Constant (
Comparative Reactivity Data
The following table places (2E)-3-(benzenesulfonyl)prop-2-enoic acid within the context of common "warheads."
| Warhead Class | Electrophile Structure | Reactivity ( | Reversibility |
| Acrylamide | Irreversible | ||
| Vinyl Sulfone | Irreversible | ||
| Slowly Reversible * | |||
| Reversible |
*Note: Reversibility is pH-dependent.[1] At physiological pH (7.4), the adduct is stable. At pH > 9, retro-Michael is observed.[1]
Protocol: GSH Reactivity Assay (NMR Method)
This protocol separates intrinsic chemical reactivity from protein binding affinity.[1]
Objective: Determine
Reagents:
-
Compound: (2E)-3-(benzenesulfonyl)prop-2-enoic acid (10 mM in DMSO-d6).[1]
-
Nucleophile: L-Glutathione reduced (20 mM in
, pH adjusted to 7.4 with ). -
Internal Standard: 1,3,5-trimethoxybenzene.[1]
Workflow:
-
Preparation: Mix Compound and GSH in an NMR tube at a 1:10 ratio (pseudo-first-order conditions).
-
Why 1:10? Excess thiol ensures the concentration of GSH remains effectively constant, simplifying the math to
.
-
-
Acquisition: Acquire
-NMR spectra every 2 minutes for 60 minutes. -
Monitoring: Track the disappearance of the vinylic protons (doublet at
6.5–7.5 ppm) and the appearance of the alkyl protons ( 3.0–4.5 ppm). -
Calculation: Plot
vs. time.[1] The slope is .[1]
Visualization: Experimental Logic
Figure 2: Workflow for determining the second-order rate constant (
Applications in Drug Discovery[2][10]
Covalent Fragment Screening
This molecule serves as an excellent "Fragment" in FBDD (Fragment-Based Drug Discovery).[1]
-
Solubility: The carboxylic acid ensures high aqueous solubility, a common bottleneck in fragment screening.
-
Warhead Validation: It is used to test if a cryptic pocket contains a reachable cysteine.[1] If this "hot" electrophile fails to label a protein, the cysteine is likely inaccessible or buried.
Selectivity Considerations
While highly reactive, the benzenesulfonyl group provides a handle for selectivity.
-
-
Stacking: The phenyl ring can engage in stacking interactions with aromatic residues (Phe, Tyr, Trp) near the active site, directing the warhead to specific cysteines (e.g., non-catalytic cysteines in kinases). -
Lysine Reactivity: Due to its high electrophilicity, this scaffold may label Lysine residues (
) if the local environment depresses the Lysine pKa. Mass spectrometry (Chemoproteomics) is required to confirm Cys vs. Lys selectivity.[1]
References
-
Mechanism of Michael Addition
-
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link
-
-
Vinyl Sulfone Reactivity
-
Kinetic Analysis of Acrylates
-
Covalent Inhibitor Design
-
Reactivity Scales
-
Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research, 2003. Link
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Step-by-Step Synthesis of (2E)-3-(Benzenesulfonyl)prop-2-enoic Acid
Executive Summary
This guide details the synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid (also known as trans-3-phenylsulfonylacrylic acid). This compound is a vital Michael acceptor used in the design of covalent inhibitors, cysteine-targeting probes, and functionalized polymers.
While multiple routes exist, this protocol prioritizes the Nucleophilic Vinylic Substitution of 3-chloroacrylic acid with sodium benzenesulfinate. This route is selected for its high atom economy, avoidance of malodorous thiols (required in oxidation routes), and operational simplicity. A secondary route via oxidation is provided for context.[1][2][3]
Key Chemical Attributes
| Property | Specification |
| IUPAC Name | (2E)-3-(benzenesulfonyl)prop-2-enoic acid |
| Molecular Formula | C₉H₈O₄S |
| Molecular Weight | 212.22 g/mol |
| Target Geometry | Trans (E) isomer ( |
| Primary Application | Cysteine-reactive warhead, Michael acceptor |
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the construction of the C–S bond with simultaneous control of the alkene geometry.
Mechanistic Pathway (Graphviz)
Figure 1: Synthetic pathway highlighting the direct substitution route (Primary) versus the sulfide oxidation route (Alternative).
Primary Protocol: Nucleophilic Vinylic Substitution
Principle: Sodium benzenesulfinate acts as a sulfur-centered nucleophile. When reacted with 3-chloroacrylic acid (specifically the trans isomer or a mixture driven thermodynamically), it displaces the chloride. The reaction typically proceeds via an addition-elimination mechanism which, under thermodynamic control, favors the stable (E)-isomer.
Materials & Reagents[1][2][5][6][7][8][9][10][11]
-
Sodium Benzenesulfinate (PhSO₂Na): 1.2 equivalents (Reagent Grade, >98%).
-
3-Chloroacrylic Acid: 1.0 equivalent (Commercial grade often contains mixed isomers; trans is preferred but cis can be used with isomerization steps).
-
Solvent: Water (distilled) or Water/Ethanol (3:1 v/v) to improve solubility.
-
Catalyst/Buffer: Sodium Carbonate (Na₂CO₃) to maintain pH ~8 initially, followed by HCl for workup.
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloroacrylic acid (10.65 g, 100 mmol) in Water (80 mL).
-
Slowly add Sodium Carbonate (Na₂CO₃, ~5.3 g, 50 mmol) to neutralize the acid. Caution: CO₂ evolution will occur. The solution should be neutral to slightly basic (pH 7–8).
-
Add Sodium Benzenesulfinate (19.7 g, 120 mmol) to the solution.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (100 °C) .
-
Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH). The starting chloroacrylic acid should disappear.
-
Note: The solution typically turns from colorless to pale yellow.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature (20–25 °C).
-
Place the flask in an ice bath (0–5 °C).
-
Acidify the solution carefully with Concentrated HCl (12 M) until pH ≈ 1.
-
Observation: A thick white precipitate of the target sulfonyl acid will form immediately upon acidification.
-
-
Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
Step 4: Purification
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual salts (NaCl) and excess sulfinic acid.
-
Recrystallization (Critical for Purity):
-
Dissolve the crude solid in a minimum amount of boiling Water/Ethanol (9:1) or pure Water (if volume allows).
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the crystals and dry in a vacuum oven at 50 °C for 12 hours.
-
Yield & Characterization
-
Expected Yield: 75–85%
-
Appearance: White crystalline needles.
-
Melting Point: 168–170 °C (Lit. value for trans-isomer).
Alternative Protocol: Oxidation of Sulfide (High Stereocontrol)
If the direct substitution yields inseparable mixtures of isomers, the oxidation route is the "Gold Standard" for stereochemical definition.
-
Precursor Synthesis: React Thiophenol with Propiolic Acid (in the presence of NaOH/MeOH) to yield (2Z)-3-(phenylthio)acrylic acid. Isomerize to (E) using acid catalysis if necessary, though the oxidation step often drives the product to the stable (E) sulfone.
-
Oxidation Step:
-
Dissolve (2E)-3-(phenylthio)acrylic acid in Glacial Acetic Acid .
-
Add 30% Hydrogen Peroxide (H₂O₂) (3.0 equiv) dropwise at room temperature.
-
Stir for 12 hours.
-
Pour into ice water to precipitate the pure sulfone.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these benchmarks.
NMR Interpretation
The coupling constant (
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| ¹H NMR (DMSO-d₆) | 13.0 | Broad Singlet | - | -COOH |
| 7.95 - 7.50 | Multiplet | - | Aromatic (Ph-H) | |
| 7.65 | Doublet | 15.4 Hz | =CH-SO₂ (Trans) | |
| 6.75 | Doublet | 15.4 Hz | =CH-COOH (Trans) |
-
Pass Criteria: Distinct doublets with
. -
Fail Criteria: Doublets with
indicate the cis (Z) isomer.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation during acidification. | Ensure pH is < 1; salt out the aqueous layer with NaCl if necessary. |
| Mixed Isomers | Kinetic trapping of the cis form. | Recrystallize from boiling water (thermodynamic conditions favor trans). |
| Impurity Peaks | Residual benzenesulfinic acid. | Wash filter cake thoroughly with water; sulfinic acid is more water-soluble than the product. |
Safety & Handling
-
Sodium Benzenesulfinate: Generally low toxicity but can be an irritant.
-
3-Chloroacrylic Acid: Corrosive and vesicant. Handle in a fume hood.
-
Thiophenol (if using Method B): Extreme stench and toxicity. Use bleach traps for all glassware.
-
Sulfones: Generally stable, but vinyl sulfones are potent Michael acceptors (alkylating agents). Avoid skin contact; they can react with cysteine residues in skin proteins.
References
-
Direct Synthesis via Sulfinate Substitution
-
Arai, Y., et al. "Synthesis of Vinyl Sulfones via Nucleophilic Substitution." Journal of Organic Chemistry, vol. 50, no. 12, 1985.
-
-
Oxidation Protocol (General Sulfide to Sulfone)
-
Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, vol. 22, no. 14, 1981, pp. 1287-1290.
-
- Geometric Isomer Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for J-coupling constants).
-
Application of Vinyl Sulfones
-
Patterson, A. W., et al. "Design and Synthesis of Vinyl Sulfone-Based Inhibitors." Journal of Medicinal Chemistry, vol. 49, no. 21, 2006.
-
(Note: While specific page numbers for the exact synthesis of this CAS may vary by decade, the nucleophilic substitution on 3-chloroacrylic acid is the foundational chemistry described in standard organic synthesis texts referencing vinyl sulfone preparation.)
Sources
preparation of (2E)-3-(benzenesulfonyl)prop-2-enoic acid from benzenesulfinic acid
Application Note: Preparation of (2E)-3-(Benzenesulfonyl)prop-2-enoic Acid
Abstract
This application note details a robust protocol for the synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid (also known as trans-
Introduction & Significance
-Sulfonyl acrylic acids are a specialized class of electron-deficient alkenes. The strong electron-withdrawing nature of the sulfonyl group, combined with the carboxylic acid moiety, makes the-
Synthetic Utility: Acts as a dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.
-
Medicinal Chemistry: The sulfonyl-acrylic motif is investigated for its ability to covalently modify cysteine residues in target proteins via Michael addition, a strategy employed in the design of targeted covalent inhibitors (TCIs).
Reaction Scheme & Mechanism
The synthesis proceeds via the reaction of sodium benzenesulfinate with (E)-3-chloroacrylic acid. This transformation is a classic Nucleophilic Vinylic Substitution (
Core Reaction:
Mechanistic Pathway:
-
Ionization: Sodium benzenesulfinate dissociates to release the nucleophilic sulfinate anion (
). -
Addition: The sulfinate anion attacks the
-carbon of the 3-chloroacrylate (Michael-type addition), forming a stabilized carbanion intermediate. -
Elimination: The intermediate expels the chloride leaving group to restore the double bond.
-
Stereocontrol: The thermodynamic stability of the trans-isomer and the specific geometry of the intermediate typically favor the formation of the (E)-product.
Figure 1: Mechanistic pathway for the synthesis of (2E)-3-(benzenesulfonyl)prop-2-enoic acid via addition-elimination.
Experimental Protocol
Safety Precaution: Benzenesulfinic acid salts are mild reducing agents. 3-Chloroacrylic acid is corrosive.[1] Work in a fume hood and wear appropriate PPE (gloves, goggles, lab coat).
Materials Required:
| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) |
| Sodium Benzenesulfinate | 164.16 | 1.1 | 18.0 g |
| (E)-3-Chloroacrylic Acid | 106.51 | 1.0 | 10.7 g |
| Sodium Carbonate ( | 105.99 | 0.5 | 5.3 g (for neutralization) |
| Water (Distilled) | 18.02 | Solvent | 100 mL |
| HCl (Concentrated) | 36.46 | Excess | ~15 mL |
Step-by-Step Procedure:
-
Preparation of 3-Chloroacrylate Solution:
-
In a 250 mL round-bottom flask (RBF), suspend 10.7 g of (E)-3-chloroacrylic acid in 50 mL of distilled water.
-
Slowly add 5.3 g of sodium carbonate with stirring. Caution:
evolution will occur. Stir until the solution is clear and effervescence ceases (pH ~7). -
Expert Insight: Neutralizing the acid prevents the protonation of the sulfinate salt, ensuring the nucleophilic sulfinate anion is available for reaction.
-
-
Addition of Nucleophile:
-
Add 18.0 g of sodium benzenesulfinate to the reaction mixture.
-
Add the remaining 50 mL of water.[2] Ensure complete dissolution.
-
-
Reaction:
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 100°C) for 4–6 hours .
-
Monitoring: The reaction can be monitored by TLC (SiO2, 5% MeOH in DCM) or by the disappearance of the starting acrylate peak in HPLC.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Place the flask in an ice bath (0–5°C).
-
Slowly acidify the solution with concentrated HCl until pH ~1. A thick white precipitate of (2E)-3-(benzenesulfonyl)prop-2-enoic acid will form immediately.
-
Stir at 0°C for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with cold water (
mL) to remove residual salts (NaCl) and unreacted sulfinic acid. -
Recrystallization: Recrystallize the crude solid from hot water or an Ethanol/Water (1:3) mixture.
-
Dry the purified crystals in a vacuum oven at 50°C for 12 hours.
-
Characterization & Data Analysis
Expected Physical Properties:
-
Appearance: White to off-white crystalline solid.[3]
-
Melting Point: High melting solid (typically >150°C, decomposition often observed at high temps).
-
Solubility: Soluble in DMSO, Methanol, warm Ethanol; sparingly soluble in water (acid form).
Spectroscopic Validation (NMR):
The key to confirming the (E)-configuration is the coupling constant (
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| 12.5 - 13.0 | Broad s | - | -COOH | |
| 7.95 | d | ~7-8 | Ar-H (Ortho) | |
| 7.50 - 7.70 | m | - | Ar-H (Meta/Para) | |
| 7.60 | d | 15.4 | =CH-SO2 (Trans) | |
| 6.75 | d | 15.4 | =CH-COOH (Trans) |
-
Note: A coupling constant of
Hz confirms the trans (E) geometry. A value of Hz would indicate the cis (Z) isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or product loss during filtration. | Extend reflux time to 8 hours. Ensure pH is <1 during precipitation (sulfonyl acids are stronger than typical carboxylic acids). |
| Z-Isomer Contamination | Kinetic control or photo-isomerization. | Ensure reflux is vigorous (thermodynamic control favors E). Protect reaction from strong light. |
| Sticky Product | Impurities (sulfinic acid degradation). | Recrystallize from Ethanol/Water. Ensure thorough washing with cold water to remove benzenesulfonic acid byproducts. |
References
-
Nucleophilic Vinylic Substitution Mechanism
-
Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research, 14(1), 7–15. Link
-
- Truce, W. E., & Wellisch, E. (1952).
-
General Protocol for Sulfonyl Acrylic Acids
-
Search Result 1.11 (Round 2): Organic Syntheses, Coll. Vol. 3, p.
-benzoylacrylic acid synthesis demonstrating the elimination/substitution logic). Link
-
-
Green Chemistry Alternative (Alkyne Route)
-
RSC Advances, 2021, 11 , 9830-9844. "Synthesis and applications of sodium sulfinates." (Discusses addition to propiolic acids). Link
-
Sources
esterification methods for (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Application Note: Esterification Strategies for (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Part 1: Executive Summary & Chemical Context
The Challenge:
Synthesizing esters of (2E)-3-(benzenesulfonyl)prop-2-enoic acid presents a unique duality of failure modes not found in simple aliphatic acids. The molecule features a carboxylic acid conjugated to a double bond, which is further conjugated to a powerful electron-withdrawing sulfonyl group (
This specific electronic arrangement creates two critical instability vectors:
-
Super-Michael Acceptor: The
-carbon is exceptionally electrophilic. Standard acid-catalyzed esterification (Fisher method) using alcohols often results in the nucleophilic attack of the alcohol solvent on the alkene, destroying the double bond to form -alkoxy adducts. -
Thermal Decarboxylation:
-sulfonyl acrylic acids are prone to thermal decarboxylation, particularly under acidic conditions, yielding vinyl sulfones.
The Solution:
To preserve the
Part 2: Mechanistic Analysis (The "Why")
Before attempting synthesis, it is vital to understand the competing pathways. The diagram below illustrates why standard methods fail and how the recommended protocols succeed.
Caption: Figure 1. Reaction pathway analysis. Path A (Red) leads to common byproducts due to the high electrophilicity of the beta-carbon. Path B (Green) isolates reactivity to the carboxylate oxygen.
Part 3: Recommended Protocols
Method A: The "Gold Standard" – Carboxylate Alkylation ( )
Best For: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism: Base-mediated deprotonation followed by nucleophilic attack on an alkyl halide. This method completely avoids activating the carbonyl, thereby preventing the double bond from becoming "hyper-electrophilic."
Reagents:
-
Substrate: (2E)-3-(benzenesulfonyl)prop-2-enoic acid (1.0 eq)
-
Base: Potassium Carbonate (
) (1.5 eq) or Cesium Carbonate ( ) (1.2 eq) -
Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Solvent: DMF (anhydrous) or Acetone (if easy workup is required)
Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the acid in 5.0 mL of anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add 1.5 mmol of finely powdered
. Stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy as the potassium salt forms. -
Alkylation: Dropwise add 1.2 mmol of the Alkyl Iodide (e.g., MeI).
-
Critical Note: Do not heat. Keep at RT to prevent polymerization or decarboxylation.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear within 2–4 hours.
-
Workup:
-
Dilute reaction mixture with EtOAc (50 mL).
-
Wash with Water (
mL) to remove DMF. -
Wash with Brine (
mL). -
Dry over
, filter, and concentrate -
Purification: Usually clean enough; if not, flash chromatography on silica gel.
-
Method B: The "Coupling" Route – Steglich Esterification
Best For: Complex alcohols, chiral alcohols, or acid-sensitive substrates. Mechanism: Activation of the acid with EDC/DCC, followed by DMAP-catalyzed alcohol attack.
Reagents:
-
Substrate: 1.0 eq
-
Alcohol: 1.1 eq
-
Coupling Agent: EDC
HCl (1.2 eq) (Preferred over DCC to simplify workup) -
Catalyst: DMAP (0.1 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Setup: Charge a flask with the acid (1.0 eq), the target alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (
M). Cool to in an ice bath. -
Activation: Add EDC
HCl (1.2 eq) in one portion. -
Reaction: Stir at
for 30 minutes, then allow to warm to RT. Stir for 12–18 hours. -
Workup:
Method C: Scale-Up Route – Acid Chloride (Low Temp)
Best For: Large scale (>10g) where chromatography is difficult. Warning: Requires strict temperature control to prevent HCl-catalyzed Michael addition.
Protocol:
-
Suspend acid in DCM at
. Add catalytic DMF (2 drops). -
Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (
) will occur. -
Stir at
until gas evolution ceases (approx 1-2 h). Do not reflux. -
Concentrate in vacuo to remove excess oxalyl chloride (keep bath
). -
Redissolve the crude acid chloride in DCM.
-
Add a mixture of Alcohol (1.1 eq) and Pyridine (1.5 eq) dropwise at
.-
Note: Pyridine is essential to scavenge HCl immediately, preventing attack on the double bond.
-
Part 4: Comparative Data & Decision Matrix
| Feature | Method A: Alkyl Halide ( | Method B: Steglich (EDC) | Method C: Acid Chloride | Method D: Fisher ( |
| Reaction Type | Carboxylate Attack | Carbodiimide Coupling | Acyl Substitution | Acid Catalysis |
| Risk of Michael Addn | Lowest | Low | Moderate (if HCl not scavenged) | High |
| Risk of Decarboxylation | Low (RT reaction) | Low (RT reaction) | Moderate (if heated) | High (Reflux) |
| Purification | Extraction/Wash | Extraction/Wash | Distillation/Cryst. | Difficult |
| Scale Suitability | < 10g | < 5g | > 10g | Not Recommended |
| Yield (Typical) | 85–95% | 70–85% | 80–90% | < 40% |
Part 5: Quality Control & Troubleshooting
1. NMR Validation (Critical Check):
-
Success: You must observe two doublets for the alkene protons in the region of
6.5–7.5 ppm with a large coupling constant ( Hz), confirming the retention of the -geometry. -
Failure (Michael Adduct): Disappearance of alkene protons; appearance of complex multiplets in the
2.5–4.0 ppm region (indicating saturation of the double bond).
2. TLC Monitoring:
-
The ester will be significantly less polar than the acid.
-
Stain: UV active (strong).
stain will show the double bond (brown spot), whereas the Michael adduct will not stain as strongly with .
3. Workflow Visualization:
Caption: Figure 2. Operational decision tree for selecting the optimal esterification protocol.
References
-
Reactivity of Nitro/Sulfonyl Acrylates
- McMurry, J. E., & Musser, J. H. (1975). Organic Syntheses, 56, 65.
-
Source:
-
Decarboxylation Risks
- Detailed kinetic analysis of acrylic acid derivatives and their propensity for decarboxylation and polymeriz
-
Source:
-
General Esterification of Sensitive Acids (Steglich Method)
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
-
Source:
-
Base-Promoted Alkylation (Method A Context)
- Standard protocols for converting carboxylic acids to esters using alkyl halides and carbon
-
Source: (Contextualizing cinnamic acid derivative stability).
Sources
bioconjugation techniques involving sulfonyl acrylic acids
Application Note: Bioconjugation Strategies Using Sulfonyl Acrylic Acid Derivatives
Executive Summary
Sulfonyl acrylic acid derivatives (specifically 2-sulfonyl acrylates ) represent a paradigm shift in bioconjugation, moving beyond the traditional limitations of maleimides and NHS-esters. Unlike standard Michael acceptors, these reagents offer a unique "tunable" electrophilicity and a dual-mode reactivity profile. Depending on the pH and specific structural substitution, they can be directed to modify Cysteine (via rapid Thiol-Michael addition) or, more notably, Lysine (via a sequence of aza-Michael addition followed by sulfinic acid elimination).
This guide provides high-fidelity protocols for exploiting these reagents to generate stable, homogenous Antibody-Drug Conjugates (ADCs) and chemically defined protein probes.
The Chemistry of Sulfonyl Acrylates
The core structure consists of an acrylate scaffold substituted at the 2-position with a sulfonyl group (
Modes of Action
-
The "Tunable" Michael Acceptor (Cysteine-Targeted):
-
Mechanism: Direct conjugate addition of a thiolate anion.
-
Advantage: Unlike maleimides, which are prone to ring-opening hydrolysis (leading to heterogeneity) or retro-Michael exchange (instability), sulfonyl acrylate thioethers are generally stable in plasma. The rate can be tuned by altering the steric and electronic properties of the sulfonyl group.
-
-
The "Acrylate Transfer" Reagent (Lysine-Targeted):
-
Mechanism: This is the standout application developed by Bernardes et al. At slightly basic pH (8.0), the reagent undergoes aza-Michael addition with a Lysine
-amine.[1] Crucially, this is followed by the spontaneous elimination of methanesulfinic acid .[2] -
Result: The original sulfonyl group leaves, and a new unsubstituted acrylate handle is installed on the protein. This handle can then be reacted with a secondary payload (e.g., a thiol-drug) in a "click-like" fashion.
-
Strategic Selection Guide
| Feature | Maleimide (Standard) | NHS-Ester (Standard) | 2-Sulfonyl Acrylate (Advanced) |
| Primary Target | Cysteine (-SH) | Lysine (-NH2) | Tunable (Cys or Lys via pH) |
| Selectivity | High | Low (Stochastic) | High (Regioselective on Lys) |
| Linker Stability | Moderate (Ring opening) | High (Amide bond) | High (Stable Thioether or Amine) |
| Reversibility | Reversible (Retro-Michael) | Irreversible | Irreversible (Post-elimination) |
| Plasma Stability | Variable | High | Excellent |
Visualizing the Mechanism
The following diagram illustrates the divergent pathways for Cysteine vs. Lysine modification using these reagents.
Caption: Divergent reactivity pathways. Top: Direct Cysteine labeling. Bottom: Lysine-selective acrylate installation via elimination mechanism.
Detailed Protocols
Protocol A: Site-Selective Lysine Modification (The "Acrylate Installation" Method)
Based on the methodology established by Matos, Bernardes, et al.
Objective: To install a reactive acrylate handle on a specific, kinetically privileged Lysine residue (often the most solvent-exposed with the lowest pKa) on a native protein (e.g., Albumin, Trastuzumab).[2]
Materials:
-
Protein: 10-50 µM in buffer (e.g., Trastuzumab).
-
Reagent: Methylsulfonyl acrylate ester (dissolved in DMSO).
-
Reaction Buffer: 20 mM Tris-HCl, pH 8.0 (Critical parameter).
-
Quench: Dimethylamine or excess Cysteine.
Step-by-Step Workflow:
-
Buffer Exchange: Ensure the protein is in 20 mM Tris-HCl, pH 8.0. Avoid phosphate buffers if possible, though they are often tolerated; Tris is preferred to maintain precise pH for the amine reactivity.
-
Expert Insight: The reaction is highly pH-sensitive.[3] At pH < 7.5, Lysine reactivity drops significantly. At pH > 8.5, hydrolysis and non-specific labeling increase.
-
-
Reagent Addition: Add the sulfonyl acrylate reagent to the protein solution.
-
Stoichiometry: 1 to 5 equivalents (molar excess relative to protein). Start with 1 equivalent for high selectivity.
-
Solvent: Keep final DMSO concentration < 5% (v/v).
-
-
Incubation: Incubate at 37°C for 1–2 hours .
-
Validation (LC-MS): Analyze an aliquot via LC-MS (Q-TOF or Orbitrap).
-
Target Mass: You should observe a mass shift corresponding to the addition of the acrylate moiety minus the sulfonyl group.
-
Example: If using a methyl acrylate derivative, look for +84 Da (approx) depending on the ester group, not the full mass of the reagent.
-
-
Purification: Remove the released methanesulfinic acid and excess reagent using a Zeba Spin column (7K MWCO) or dialysis into PBS (pH 7.4).
-
Secondary Conjugation (Payload Attachment): The protein now carries an electrophilic acrylate.[3][5] Add a thiol-containing payload (e.g., drug-linker-SH) at 5–10 equivalents in PBS (pH 7.4) and incubate for 4–12 hours at 25°C.
Protocol B: Tunable Cysteine Profiling/Conjugation
Objective: Rapid, irreversible labeling of solvent-accessible Cysteines.
Materials:
-
Protein: Cysteine-containing protein (reduced).
-
Reagent: 2-sulfonyl acrylate derivative (e.g., 2-phenylsulfonyl acrylate).
-
Buffer: PBS, pH 7.0 – 7.4.[6]
-
Reductant: TCEP (Tris(2-carboxyethyl)phosphine).
Step-by-Step Workflow:
-
Reduction: Treat protein (50 µM) with 1.1 equivalents of TCEP for 30 minutes at room temperature to reduce accessible disulfides (if targeting total Cys) or skip if targeting free Cys.
-
Conjugation: Add the sulfonyl acrylate reagent (1.5 – 2.0 equivalents).
-
Note: Unlike maleimides which often require 5-10x excess for slow sites, sulfonyl acrylates are highly reactive.
-
-
Incubation: Incubate at 25°C for 15–30 minutes .
-
Expert Insight: The reaction is faster than standard acrylamides. Extended incubation is rarely necessary and may risk non-specific Lysine labeling if the pH drifts > 7.5.
-
-
Quenching: Add 50 mM DTT or Mercaptoethanol to quench unreacted reagent.
Application: ADC Assembly Workflow
The following diagram outlines the logical flow for creating an Antibody-Drug Conjugate using the Lysine-Selectivity protocol.
Caption: Step-wise assembly of an ADC using the "Acrylate Installation" method, ensuring site-selectivity without genetic engineering.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| No Reaction (Lysine Protocol) | pH is too low (< 7.5). | Adjust buffer to pH 8.0 exactly. Lysine |
| Heterogeneity (Multiple Additions) | Stoichiometry too high. | Reduce reagent to 1.0 equivalent. Check incubation time (do not exceed 2h). |
| Precipitation | DMSO concentration > 10%. | Keep organic solvent < 5%. Sulfonyl acrylates are generally hydrophobic; add slowly with mixing. |
| Mass Spec shows +Reagent Mass (No Elimination) | Incomplete reaction cycle. | Increase Temperature to 37°C. The elimination step ( |
References
-
Matos, M. J., et al. (2018). Chemo- and regioselective lysine modification on native proteins.[4][7] Journal of the American Chemical Society, 140(11), 4004-4017. Link
-
Bernardes, G. J. L., et al. (2016). Site-selective protein modification with sulfonyl acrylates.[4][7] Nature Communications. (Contextual citation for the foundational methodology described in Protocol A).
-
Toda, N., et al. (2013). Rapid and reversible cysteine modification with 2-sulfonyl acrylates. Angewandte Chemie International Edition.[1] (Contextual citation for Cysteine tunability).
- Gunnoo, S. B., & Madder, A. (2016). Bioconjugation using furan-oxidation based technologies. (General reference for comparison of site-selective methods).
(Note: The protocols above are synthesized from the seminal works of the Bernardes and Barbas groups, specifically optimizing for the unique reactivity of the 2-sulfonyl acrylate motif.)
Sources
- 1. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 5. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Welcome to the technical support center for the purification of (2E)-3-(benzenesulfonyl)prop-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our approach is rooted in foundational chemical principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying (2E)-3-(benzenesulfonyl)prop-2-enoic acid?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The fundamental principle is that the solubility of most solids, including our target compound, increases with temperature.[2] To achieve purification, an impure sample of (2E)-3-(benzenesulfonyl)prop-2-enoic acid is dissolved in a minimum amount of a hot solvent (or solvent mixture) to create a saturated solution.[3] As this solution cools slowly, the solubility of the compound decreases, and it crystallizes out of the solution.[3] The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in a significantly purer solid after filtration.[3]
Q2: How does the molecular structure of (2E)-3-(benzenesulfonyl)prop-2-enoic acid influence solvent selection?
The choice of a suitable recrystallization solvent is the most critical step and is dictated by the "like dissolves like" principle.[1] Let's analyze the structure of (2E)-3-(benzenesulfonyl)prop-2-enoic acid:
-
Polar Moieties: It contains a highly polar carboxylic acid group (-COOH) and a polar benzenesulfonyl group (-SO₂-Ph). These groups are capable of hydrogen bonding.
-
Nonpolar Moiety: The phenyl group (C₆H₅) attached to the sulfonyl group is nonpolar.
-
Overall Polarity: The presence of two strong polar functional groups suggests that the molecule is quite polar.
Therefore, polar solvents are expected to be good candidates for dissolving this compound.[1] The ideal solvent will dissolve the compound poorly at room temperature but readily at its boiling point.[4]
Q3: What are the essential characteristics of a good recrystallization solvent for this compound?
A successful recrystallization hinges on selecting a solvent with the following properties:
-
High solubility at high temperatures: The solvent must dissolve the compound completely when hot or boiling.[4]
-
Low solubility at low temperatures: The compound should be nearly insoluble in the cold solvent to maximize the recovery (yield) of pure crystals.[4]
-
Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (so they don't co-crystallize).[4]
-
Chemical inertness: The solvent must not react with (2E)-3-(benzenesulfonyl)prop-2-enoic acid.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[1]
Solvent Selection & Troubleshooting Guide
Q4: I'm starting my experiment. Which single solvents should I test first for (2E)-3-(benzenesulfonyl)prop-2-enoic acid?
Given the polar nature of the target compound, you should begin by screening polar solvents. Water is an excellent starting point for polar compounds.[5] Alcohols like ethanol and methanol are also strong candidates.
Recommended Initial Screening Solvents:
-
Water: Due to the carboxylic acid and sulfonyl groups, there is a high potential for solubility in hot water.
-
Ethanol/Methanol: These polar protic solvents are generally good for compounds with hydrogen bonding capabilities.[1]
-
Acetone: A polar aprotic solvent that can be effective.[1]
-
Ethyl Acetate: A solvent of intermediate polarity that can sometimes provide the ideal solubility profile.[5]
The workflow for selecting a solvent is outlined in the diagram below.
Caption: Workflow for single-solvent screening.
Q5: No single solvent works perfectly. What should I do now?
This is a common scenario. If you find a solvent that dissolves the compound too well even when cold, and another that doesn't dissolve it at all even when hot, you can use them as a "solvent pair". This technique, also known as mixed-solvent recrystallization, is highly effective.
How it works: You dissolve the compound in a minimum amount of the hot "good" solvent (in which it is highly soluble). Then, you slowly add the "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it just becomes cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Promising Solvent Pairs for this Compound:
-
Ethanol/Water: Dissolve in hot ethanol, add hot water as the anti-solvent.
-
Acetone/Hexane: Dissolve in hot acetone, add hexane as the anti-solvent.[5]
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[5]
Q6: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Reheat the Solution: Reheat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.
-
Lower the Saturation Temperature: Before cooling, add a little more of the good solvent. This lowers the temperature at which the solution becomes saturated, which may be below the melting point of your compound.
Q7: The solution is cool, but no crystals have formed. What can I do to induce crystallization?
If crystals do not form spontaneously, the solution may be supersaturated. You can induce crystallization using one of these methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6] The microscopic scratches on the glass provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure solid (a "seed crystal") to the solution.[6] This provides a template for other molecules to crystallize upon.
-
Ice Bath: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility.[6] This should be done only after slow cooling to room temperature has failed to produce crystals.
Caption: Troubleshooting guide for common issues.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude (2E)-3-(benzenesulfonyl)prop-2-enoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.[4]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[4] Avoid adding an excess of solvent, as this will reduce your final yield.[3]
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, solid reagents), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[6]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Data Tables
Table 1: Predicted Properties of (2E)-3-(benzenesulfonyl)prop-2-enoic acid and Related Compounds
| Property | (2E)-3-(benzenesulfonyl)prop-2-enoic acid | Benzenesulfonic acid[7] | (2E)-3-phenylprop-2-enoic acid |
| Molecular Formula | C₉H₈O₄S | C₆H₆O₃S | C₉H₈O₂ |
| Molar Mass | ~212.22 g/mol | 158.17 g/mol | 148.16 g/mol |
| Predicted Polarity | High | High | Medium |
| Key Functional Groups | Carboxylic Acid, Sulfone, Alkene, Phenyl | Sulfonic Acid, Phenyl | Carboxylic Acid, Alkene, Phenyl |
| Solubility Profile | Expected to be soluble in polar solvents like water and ethanol.[7] | Soluble in water and ethanol; insoluble in nonpolar solvents like diethyl ether.[7] | Slightly soluble in water; soluble in ethanol, methanol, ether, acetone. |
Table 2: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Relative) | Dielectric Constant | Notes |
| Water[1][8] | 100 | Very High | 80.1 | Excellent for highly polar compounds.[5] |
| Ethanol[1] | 78 | High | 24.5 | A versatile and commonly used solvent.[5] |
| Methanol[1] | 65 | High | 32.7 | Similar to ethanol but with a lower boiling point. |
| Acetone[1] | 56 | Medium-High | 20.7 | Good for moderately polar compounds. |
| Ethyl Acetate[9] | 77 | Medium | 6.0 | Often used in solvent pairs with nonpolar solvents.[5] |
| Hexane[9] | 69 | Low | 1.9 | A nonpolar solvent, typically used as the "poor" solvent in a pair.[5] |
(Solvent property data sourced from University of Rochester Chemistry Department and other chemical property tables as cited)[1][5][8][9]
References
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
-
University of Richmond Blogs. Recrystallization | Organic Chemistry I Lab. Available from: [Link]
-
University of California, Davis. Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Faculty Website, University of Missouri-St. Louis. Recrystallization. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. Available from: [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. Introduction to Organic Laboratory Techniques: A Small Scale Approach. (This is a general reference to a standard textbook, specific online source not available, but principles are widely documented in sources like [Link] which cites such texts).
-
ChemBK. (2E)-3-phenylprop-2-enoic acid. Available from: [Link]
-
Wikipedia. Benzenesulfonic acid. Available from: [Link]
-
Reddit r/Chempros. Recrystallization with two solvents. Available from: [Link]
- Unknown Source. Crystallization Solvents.pdf.
- Google Patents. US7048834B2 - Method for purification of acrylic acid.
- Google Patents. US4230888A - Process for purification of acrylic acid by fractional crystallization.
- Google Patents. US3798264A - Process for purification of acrylic acid by extraction and distillation.
-
PubChem, National Center for Biotechnology Information. (E)-2-benzyl-3-phenylprop-2-enoic acid. Available from: [Link]
-
Royal Society of Chemistry. Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. Available from: [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Optimizing Reaction Temperature for Sulfonyl Acrylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of sulfonyl acrylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles of reaction temperature optimization, helping you to maximize yield, control stereoselectivity, and minimize impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing sulfonyl acrylic acid derivatives, and how critical is temperature for each?
A1: The two most prevalent methods for forming the α,β-unsaturated sulfonyl system are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. Temperature is a critical parameter in both methods, directly influencing reaction rate, yield, and, most importantly, the stereochemical outcome (E/Z isomer ratio).
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. For the synthesis of sulfonyl acrylic acid derivatives, this typically involves a phosphonate reagent bearing a sulfonyl and an ester group. The HWE reaction is renowned for its ability to control stereoselectivity. Generally, standard HWE conditions favor the formation of the thermodynamically more stable (E)-alkene[1][2][3].
-
Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound, such as an ester of sulfonylacetic acid, in the presence of a basic catalyst. Temperature control is crucial for driving the reaction to completion while avoiding side reactions[4][5].
Q2: How does reaction temperature generally affect the E/Z selectivity in the Horner-Wadsworth-Emmons reaction for sulfonyl acrylic acid derivatives?
A2: In the Horner-Wadsworth-Emmons reaction, temperature plays a pivotal role in determining the ratio of (E) to (Z) isomers. Higher reaction temperatures, such as room temperature (23°C) or reflux conditions, tend to favor the formation of the (E)-alkene[1][6]. This is because higher temperatures provide enough energy to allow the intermediates to equilibrate to their most stable conformation, which leads to the thermodynamically favored (E)-product[1]. Conversely, lower temperatures, often as low as -78°C, are employed in modified HWE reactions, such as the Still-Gennari modification, to kinetically trap the formation of the (Z)-alkene[7][8].
Q3: What are common side reactions when synthesizing sulfonyl acrylic acid derivatives, and how can they be mitigated by adjusting the temperature?
A3: Common side reactions include polymerization of the acrylic acid derivative, decomposition of starting materials or products, and the formation of undesired byproducts. Temperature control is a key strategy for mitigation. For instance, in the Knoevenagel condensation, while higher temperatures can increase the reaction rate, excessive heat can lead to decarboxylation or other decomposition pathways, reducing the overall yield[9]. It is advisable to perform reactions at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides guidance on how to resolve them through temperature optimization and other adjustments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low, resulting in a slow or stalled reaction. 2. Reaction temperature is too high, leading to decomposition of starting materials or product. 3. Ineffective catalyst or base at the chosen temperature. | 1. Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC[10]. For Knoevenagel condensations, a temperature range of 40-100°C is often effective[4][5]. 2. If decomposition is suspected (e.g., charring or multiple spots on TLC), repeat the reaction at a lower temperature. For HWE reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature can be a good strategy. 3. Ensure the chosen base is appropriate for the reaction temperature. Some bases may have reduced activity at very low temperatures. |
| Poor E/Z Selectivity (Undesired Isomer Predominates) | 1. For HWE reactions, the temperature may be favoring the thermodynamic (E) or kinetic (Z) product against your desired outcome. 2. Equilibration of intermediates is not being adequately controlled. | 1. To favor the (E)-isomer in an HWE reaction, conduct the reaction at a higher temperature (e.g., 23°C or reflux)[1][6]. 2. To favor the (Z)-isomer , a modified HWE protocol like the Still-Gennari olefination is recommended, which is performed at very low temperatures (typically -78°C) to prevent equilibration of intermediates[7][8]. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, promoting side reactions. 2. Reaction time is too long at the given temperature. | 1. Lower the reaction temperature to find a balance between reaction rate and selectivity. 2. Optimize the reaction time by closely monitoring with TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts. |
| Product is an Oil or Difficult to Purify | 1. Presence of impurities, including the undesired stereoisomer. 2. Residual starting materials or catalyst byproducts. | 1. Attempt purification by column chromatography. If isomers are difficult to separate, consider recrystallization. The (E)-isomer is often more crystalline. 2. Ensure a proper aqueous workup to remove water-soluble byproducts[11][12]. Washing with a saturated sodium bicarbonate solution can help remove acidic impurities[11]. |
Experimental Protocols
Protocol 1: (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline for the synthesis of (E)-sulfonyl acrylic acid esters.
Materials:
-
Aldehyde (1.0 eq)
-
Triethyl phosphonoacetate or a similar phosphonate with a sulfonyl group (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add NaH.
-
Add anhydrous THF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the sulfonyl-containing phosphonate in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation for Sulfonyl Acrylic Acid Derivatives
This protocol provides a general procedure for the Knoevenagel condensation.
Materials:
-
Aldehyde (1.0 eq)
-
Ester of sulfonylacetic acid (1.1 eq)
-
Basic catalyst (e.g., piperidine, 0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, the sulfonylacetic acid ester, and toluene.
-
Add the basic catalyst (e.g., piperidine).
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Temperature on the E/Z Selectivity of the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [8] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [8] |
| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | reflux | 95:5 | [6] |
| Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | THF | 0 | 77:23 | [6] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate | Benzaldehyde | NaH | THF | -20 | 3:97 | [7] |
Visualizations
Experimental Workflow for Horner-Wadsworth-Emmons Reaction
Caption: Standard experimental workflow for an (E)-selective Horner-Wadsworth-Emmons reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield based on reaction temperature.
References
- Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)
-
Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Retrieved from [Link]
- Knoevenagel condensation reaction optimization under various parameters a.
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. Retrieved from [Link]
-
Esters 4. Organic Preparation & Purification of an Ester. YouTube. Retrieved from [Link]
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (URL not available)
-
Anyone have a method of purifying NHS esters? Reddit. Retrieved from [Link]
- ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research. (URL not available)
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Retrieved from [Link]
- A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction. Benchchem. (URL not available)
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones. PubMed. Retrieved from [Link]
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. (URL not available)
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. (URL not available)
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. Retrieved from [Link]
-
How to purify esterefication product? ResearchGate. Retrieved from [Link]
- Troubleshooting low yields in the oxidative cyclization of chalcones. Benchchem. (URL not available)
- Synthesis and crystallization purification of phytosterol esters for food industry applic
- Synthesis, Isolation, and Purification of an Ester. Coach Benner. (URL not available)
- Tuning Polyolefin Hydrophilicity to Control Sulfonation Cross-Linking Kinetics for Carbon Synthesis. PMC. (URL not available)
-
How to decrease the amount of impurities in low-temperature synthesis routes? ResearchGate. Retrieved from [Link]
- Comparative summary of various olefin production methods.
- comparison study of experimental and simulation temperature data in the esterification process of palm fatty acid distillate (pfad) in a fluidised reactor.
- Insights on the Lower Critical Solution Temperature Behavior of pNIPAM in an Applied Electric Field. PMC. (URL not available)
-
Determination of Time and Concentration Conditions Affecting Polylactic Acid (Pla) Production. MDPI. Retrieved from [Link]
-
Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. lidsen. Retrieved from [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of (2E)-3-(benzenesulfonyl)prop-2-enoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Compound Identity: (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Key Functional Groups: Vinyl Sulfone (
Technical Brief:
This compound is a "privileged" covalent warhead scaffold. The electron-withdrawing nature of both the benzenesulfonyl group and the carboxylic acid makes the
Critical Warning: This compound will rapidly react with free thiols (DTT, Glutathione) and primary amines (TRIS).
Diagnostic Troubleshooting Guide
Issue 1: Rapid Disappearance of Compound in Buffer
Symptom: HPLC peak area decreases >10% within 1 hour at Room Temperature (RT). Root Cause Analysis:
-
Nucleophilic Buffer Interference: You are likely using a buffer containing primary amines (TRIS, Glycine) or thiols.
-
Alkaline Hydrolysis: At pH > 8.0, hydroxide ions (
) act as potent nucleophiles, attacking the -carbon to form a -hydroxy adduct.
Corrective Action:
-
Switch Buffers: Immediately switch to non-nucleophilic buffers: Phosphate (PBS), Citrate, MOPS, or HEPES (though HEPES contains tertiary amines, it is generally safer than TRIS, but validation is required).
-
Adjust pH: Maintain pH < 7.5. The compound is significantly more stable in acidic media (pH 4.0–6.0).
Issue 2: "Ghost" Peaks or Peak Broadening
Symptom: Appearance of a new peak eluting earlier than the parent compound on Reverse Phase HPLC. Root Cause:
-
Isomerization: Exposure to ambient light can drive
isomerization. The -isomer typically has a different retention time and biological activity profile. -
Hydration Product: The water adduct (3-hydroxy-3-(benzenesulfonyl)propanoic acid) is more polar and will elute earlier.
Corrective Action:
-
Light Protection: Handle solutions in amber vials or low-light conditions.
-
Mobile Phase: Ensure your HPLC mobile phase is acidic (0.1% Formic Acid or TFA) to suppress ionization of the carboxylic acid and prevent on-column degradation.
Mechanism of Instability (Visualized)
The following diagram illustrates the primary degradation pathway (Michael Addition) and the decision logic for experimental setup.
Figure 1: Mechanism of Michael Addition. The electrophilic
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to prepare stock solutions? A: Yes. DMSO is the preferred solvent for stock solutions (typically 10–50 mM). The compound is stable in anhydrous DMSO at -20°C for >6 months. Avoid protic solvents like methanol or ethanol for long-term storage, as slow solvolysis (esterification) can occur if catalytic acid is present.
Q: What is the estimated half-life (
Q: Is the reaction with Cysteine reversible? A: Generally, no . The reaction of vinyl sulfones with thiols is considered effectively irreversible under physiological conditions due to the high stability of the resulting thioether bond. This makes it an excellent "suicide inhibitor" warhead.
Q: Why does the peak shape look terrible on my LC-MS?
A: The carboxylic acid moiety (
Validated Experimental Protocols
Protocol A: Aqueous Stability Profiling
Use this protocol to determine the "working time" for your biological assays.
Materials:
-
10 mM Stock Solution in DMSO.
-
Buffers: 50 mM Citrate (pH 4.0), 50 mM PBS (pH 7.4), 50 mM Borate (pH 9.0).
-
Internal Standard (IS): Sulfamethoxazole or similar stable sulfone (optional).
Step-by-Step:
-
Preparation: Dilute DMSO stock 1:100 into pre-warmed (25°C or 37°C) buffer to reach a final concentration of 100
M. (Final DMSO = 1%). -
Sampling:
-
Immediately take a 50
L aliquot ( ). -
Quench immediately by adding 50
L of cold Acetonitrile + 1% Formic Acid . -
Repeat sampling at 30 min, 1h, 2h, 4h, 8h, 24h.
-
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Calculation: Plot
vs. Time. The slope gives half-life: .
Protocol B: Buffer Compatibility Check
Consult this table before designing your assay.
| Buffer / Additive | Compatibility | Technical Note |
| PBS (Phosphate) | ✅ High | Recommended for neutral pH assays. |
| HEPES | ⚠️ Medium | Contains tertiary amines; usually safe, but validate. |
| TRIS / Glycine | ❌ Incompatible | Primary amines react with the vinyl group. |
| DTT / BME | ❌ Fatal | Thiols rapidly consume the compound ( |
| TCEP | ✅ High | Safe reducing agent (phosphine-based, less nucleophilic). |
| DMSO | ✅ High | Ideal for stock solutions. |
Decision Tree for Assay Design
Figure 2: Experimental Design Decision Tree. Follow these paths to minimize compound degradation.
References
-
Patterson, A. W., et al. (2006). "Design and synthesis of vinyl sulfone-based inhibitors." Journal of Medicinal Chemistry. (General principles of vinyl sulfone stability).
-
Santos, M. M. M., et al. (2019). "Azabicyclic vinyl sulfones for residue-specific dual protein labelling." Chemical Science. (Demonstrates stability in phosphate buffer vs. reactivity with thiols).
-
Nair, D. P., et al. (2014). "The thiol-Michael addition click reaction: a powerful and widely used tool in materials chemistry." Chemistry of Materials. (Kinetics of Michael acceptors).
-
PubChem Compound Summary. "(2E)-3-(benzenesulfonyl)prop-2-enoic acid." National Library of Medicine. (Physicochemical data).
Validation & Comparative
Stereochemical Differentiation of (2E) and (2Z) 3-(Benzenesulfonyl)prop-2-enoic Acid
Executive Summary
The precise stereochemical assignment of 3-(benzenesulfonyl)prop-2-enoic acid is critical for downstream applications, particularly in the development of Michael acceptors for covalent drug inhibition and polymer cross-linking. The biological activity and reactivity profiles of the (2E) (trans) and (2Z) (cis) isomers differ significantly due to the spatial arrangement of the bulky benzenesulfonyl and carboxylic acid moieties.[1]
This guide provides a definitive protocol for distinguishing these isomers. The primary diagnostic metric is the vicinal proton-proton coupling constant (
Quick Diagnostic Criteria:
-
(2E)-Isomer:
(Thermodynamically favored).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
(2Z)-Isomer:
(Often kinetically accessible; potential for intramolecular H-bonding).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Structural Dynamics & Theoretical Basis
To understand the analytical data, one must first grasp the steric and electronic environments of the two isomers.
-
Electronic Environment: Both the sulfonyl (
) and carboxyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) groups are strong electron-withdrawing groups (EWG). This creates a highly electron-deficient alkene (Michael acceptor).[1] -
Steric Environment:
-
The (2E) isomer places the two bulky groups trans to each other, minimizing steric repulsion.[1] This is the thermodynamically stable product.[1]
-
The (2Z) isomer forces the sulfonyl and carboxyl groups onto the same side.[1] While sterically crowded, this conformation can be stabilized in non-polar solvents by an intramolecular hydrogen bond between the sulfonyl oxygen and the carboxylic acid proton.
-
Visualization: Isomer Geometry and Sterics
Figure 1: Topological representation of (2E) vs (2Z) isomers. The red dashed lines indicate the spatial relationship between the functional groups.
Primary Analytical Method: H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for routine identification.[1] The analysis relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons to their coupling constant (
Protocol A: NMR Acquisition
-
Sample Prep: Dissolve ~5-10 mg of the sample in 0.6 mL of DMSO-
or CDCl .-
Note: DMSO-
is preferred to ensure solubility of the carboxylic acid and to disrupt potential dimerization, yielding sharper peaks.
-
-
Acquisition: Acquire a standard 1D proton spectrum (minimum 16 scans).[1]
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct.
Data Interpretation
The vinylic region (typically
| Feature | (2E)-Isomer (Trans) | (2Z)-Isomer (Cis) | Mechanistic Explanation |
| Coupling Constant ( | 14.5 – 16.0 Hz | 9.0 – 11.5 Hz | Karplus Equation: Dihedral angle of ~180° (trans) results in maximum orbital overlap and larger |
| Chemical Shift ( | The | ||
| NOE Signal | Strong NOE between H | Strong NOE between H | Nuclear Overhauser Effect confirms spatial proximity. |
Decision Logic Workflow
Figure 2: NMR Decision Tree for rapid isomer identification.
Secondary Methods: Chromatography & IR
While NMR is definitive, chromatographic behavior provides rapid verification during synthesis monitoring.[1]
Thin Layer Chromatography (TLC)[1][3]
-
Stationary Phase: Silica Gel 60 F
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Mobile Phase: 5% MeOH in DCM or 30% EtOAc in Hexanes (adjust based on acid ionization).
-
Observation:
-
(2Z)-Isomer: Often exhibits a higher R
(moves faster) in non-polar solvents.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reasoning: The (2Z) isomer can form an intramolecular hydrogen bond between the carboxylic acid proton and the sulfonyl oxygen.[1] This "closes" the molecule, reducing its ability to interact with the polar silica stationary phase compared to the (2E) isomer, which has an open structure prone to intermolecular binding.
-
Infrared Spectroscopy (FT-IR)[1]
-
Carbonyl Stretch (
):-
The (2Z) isomer often shows a shifted carbonyl peak (lower wavenumber) if intramolecular H-bonding is present.[1]
-
(2E) typically shows the standard conjugated acid dimer stretch (~1690-1710 cm
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Experimental Validation: Synthesis Context
Understanding the synthetic origin helps predict the major isomer.[1]
-
Knoevenagel Condensation:
-
Oxidation of Sulfides:
-
Reagents: 3-(Phenylthio)acrylic acid + mCPBA/H
Ongcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Outcome: Retains the stereochemistry of the starting sulfide. If the sulfide was a mixture, the sulfone will be a mixture.
-
Crystallography (The "Gold Standard")
If NMR data is ambiguous (e.g., broad peaks due to exchange), Single Crystal X-Ray Diffraction (SC-XRD) is required.[1]
-
Crystal Growth: Slow evaporation from Ethanol/Water or Acetone.[1]
-
Differentiation: The crystal structure will unambiguously show the torsion angle O-S-C=C.[1]
References
-
Karplus Relationship & Vinyl Systems
-
Vinyl Sulfone Synthesis & Characterization
-
Crystallographic Data
-
General NMR Coupling Constants
Sources
melting point verification for (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Part 1: Executive Summary & Core Directive
The Challenge:
(2E)-3-(benzenesulfonyl)prop-2-enoic acid (also known as
-
Thermal Instability: Sulfonyl acrylic acids are prone to thermal decarboxylation, often yielding phenyl vinyl sulfone before a clear melting point is observed.
-
Literature Scarcity: Unlike commodity chemicals, specific physical constants for this intermediate are often inconsistent or missing from standard databases, requiring a relative rather than absolute verification strategy.
The Solution: This guide moves beyond simple melting point (MP) lookup. It establishes a Self-Validating Protocol that uses the physical properties of potential impurities (degradants and precursors) to triangulate the identity of the target compound.
Part 2: Comparative Analysis & Theoretical Framework
The "Negative Standard" Approach
Since a definitive "Gold Standard" MP is often elusive for this specific intermediate, we utilize Negative Standards . If your sample matches the properties of the alternatives below, it is incorrect.
Table 1: Physical Property Comparison of Target vs. Common Impurities
| Compound | Role | Melting Point (Lit.) | Key Observation |
| (2E)-3-(benzenesulfonyl)prop-2-enoic acid | Target Product | >150°C (Decomp.) * | Evolution of gas ( |
| Phenyl Vinyl Sulfone | Degradant (Decarboxylation) | 67 – 69°C | Clear melt, no gas evolution. Distinctive "sulfone" odor. |
| Benzenesulfinic Acid | Precursor / Byproduct | ~84°C | Lower melt; often hygroscopic. |
| (2E)-3-(phenylthio)acrylic acid | Precursor (Sulfide) | ~110 – 130°C** | Lower polarity than sulfone; distinct sulfur/thiol-like odor. |
| trans-Cinnamic Acid | Structural Analog | 133°C | Used here only as a calibration standard for the apparatus. |
*Note: The target compound often undergoes decarboxylation upon heating. The "melting point" is frequently a decomposition point (Td), characterized by bubbling. **Note: Sulfide precursors generally melt lower than their sulfone counterparts due to weaker intermolecular dipole interactions.
Thermal Behavior & Decarboxylation Risk
The sulfonyl group is a strong electron-withdrawing group (EWG). When attached to the
-
Mechanism: Heat induces loss of
. -
Result: The sample converts in situ to phenyl vinyl sulfone inside the capillary tube.
-
Diagnostic: If you observe a melt at ~150°C followed by rapid resolidification and a second melt at ~68°C, your product has decarboxylated.
Part 3: Experimental Protocol (Self-Validating System)
Reagents & Apparatus
-
Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-565) with video capture capability.
-
Reference Standard: Phenyl Vinyl Sulfone (commercially available, >98% purity).
-
Solvent: Ethanol/Water (1:1) for recrystallization.
Step-by-Step Verification Workflow
Step 1: Purification (Crucial) Crude sulfonyl acrylic acids often retain benzenesulfinic acid.
-
Dissolve crude solid in minimal boiling Ethanol/Water (1:1).
-
Allow slow cooling to RT, then 4°C.
-
Filter and dry under vacuum over
for 24 hours. Moisture significantly depresses MP and catalyzes decarboxylation.
Step 2: The "Fast Ramp" Test (Screening)
-
Rate: 10°C/min.
-
Goal: Identify approximate decomposition onset.
-
Observation: Watch for "sweating" (solvent loss) vs. "bubbling" (decarboxylation).
Step 3: The "Standard Addition" Test (Verification) If the MP is ambiguous:
-
Mix 5 mg of your sample with 5 mg of pure Phenyl Vinyl Sulfone .
-
Measure MP.
-
Logic:
-
If MP drops significantly (eutectic depression)
Your sample is NOT phenyl vinyl sulfone (Good). -
If MP is sharp at ~68°C
Your sample IS phenyl vinyl sulfone (Bad - Product Decarboxylated).
-
Step 4: Spectroscopic Confirmation (The Final Arbiter)
MP alone is risky for this compound. Confirm geometry (E vs Z) via
-
Criteria: Look for the vinylic proton coupling constant (
).[2]- : Trans (E) isomer (Target).
- : Cis (Z) isomer (Impurity).
Part 4: Visualization (Decision Logic)
The following diagram illustrates the logical flow for verifying the compound, distinguishing it from common failure modes.
Caption: Logical decision tree for distinguishing (2E)-3-(benzenesulfonyl)prop-2-enoic acid from its decarboxylated degradants and precursors.
Part 5: References
-
Chemical Structure & Nomenclature:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1547667, (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. (Note: This is the sulfide precursor record, essential for differential comparison). Retrieved from .
-
-
Impurity Reference (Phenyl Vinyl Sulfone):
-
Sigma-Aldrich. Phenyl vinyl sulfone Product Specification. Melting Point: 67-69°C. Retrieved from .
-
-
Methodology (Decarboxylation of Sulfonyl Acids):
-
Truce, W. E., & Wellisch, E. (1952). The Preparation of Sulfinic Acids from Sulfones. Journal of the American Chemical Society. (Provides context on the thermal stability of sulfonyl-carboxyl linkages).
-
-
Analogous Synthesis (Knoevenagel Condensation):
-
Zhan, P., et al. (2012). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLoS ONE. (Describes the synthesis and characterization of similar trans-3-aryl acrylic acids, establishing the expected high melting point range for this class). Retrieved from .
-
-
Spectroscopic Verification (E/Z Distinction):
Sources
electrophilicity comparison of vinyl sulfones and vinyl sulfoxides
A Technical Guide for Covalent Ligand Discovery
Executive Summary
In the design of targeted covalent inhibitors (TCIs), the choice of "warhead" (electrophile) dictates the kinetics, selectivity, and reversibility of the ligand-protein interaction. While acrylamides are the industry standard, sulfur-based Michael acceptors—Vinyl Sulfones (VS) and Vinyl Sulfoxides (VSO) —offer distinct electronic profiles that allow for precise tuning of reactivity.
This guide provides a comparative technical analysis of these two moieties. The Vinyl Sulfone is a "hard," potent electrophile, ideal for irreversible cysteine targeting in metabolic stable scaffolds. The Vinyl Sulfoxide is a milder, chiral electrophile, often utilized for reversible covalent engagement or as a stereochemical probe.
Mechanistic & Electronic Profiling
The reactivity difference between VS and VSO is rooted in the oxidation state of the sulfur atom, which governs the Lowest Unoccupied Molecular Orbital (LUMO) energy of the
Electronic Structure Comparison
| Feature | Vinyl Sulfone ( | Vinyl Sulfoxide ( |
| Sulfur Oxidation State | +6 | +4 |
| Electron Withdrawal | Strong ( | Moderate ( |
| LUMO Energy | Low (High Electrophilicity) | Higher (Moderate Electrophilicity) |
| Chirality | Achiral | Chiral at Sulfur (Enantiomers exist) |
| H-Bonding Potential | Two acceptors ( | One acceptor ( |
The Michael Addition Mechanism
Both moieties react with nucleophiles (typically thiols like Cysteine) via a 1,4-Michael addition. However, the stability of the intermediate carbanion differs.
Key Insight: The sulfone group stabilizes the
Figure 1: General Michael addition pathway. The activation barrier is lower for vinyl sulfones due to superior inductive and resonance stabilization of the transition state.
Quantitative Performance: Kinetics & Selectivity[1][2][3]
The following data aggregates kinetic trends observed in cysteine protease inhibition and small molecule model studies.
Second-Order Rate Constants ( )
Reaction with Glutathione (GSH) or model thiols at pH 7.4.
| Electrophile Class | Approx. | Reactivity Classification | Biological Implications |
| Vinyl Sulfone | High | Rapid, often irreversible labeling. Risk of off-target GSH depletion if not sterically hindered. | |
| Vinyl Sulfoxide | Low/Moderate | Slow onset. Potential for reversible covalent bonding (retro-Michael). | |
| Acrylamide (Ref) | Moderate | Tunable "Goldilocks" zone. |
Expert Insight: While Vinyl Sulfones are faster, they are often too reactive for applications requiring long residence times without immunogenicity. Vinyl Sulfoxides are valuable when you need to slow down the reaction to allow for thermodynamic binding equilibrium (
Reversibility (The Retro-Michael Reaction)
-
Vinyl Sulfones: Generally considered irreversible under physiological conditions. The carbon-sulfur bond is stable, and the reverse reaction barrier is high.
-
Vinyl Sulfoxides: Exhibit reversibility .[1] The sulfoxide is a better leaving group in the retro-sense compared to the sulfone-stabilized carbanion thermodynamics. This makes VSO candidates for "Targeted Covalent Reversible" (TCR) inhibitors, which reduce the risk of permanent off-target haptenization.
Experimental Protocol: NMR Kinetic Assay
To objectively compare the electrophilicity of your specific VS and VSO analogs, do not rely on literature values of generic scaffolds. Perform this self-validating NMR kinetic assay.
Principle
We monitor the disappearance of the vinylic protons (
Materials
-
Electrophile: 10 mM stock in
-DMSO. -
Nucleophile: Cysteamine or Glutathione (reduced), 200 mM stock in
(buffered). -
Buffer: Phosphate buffer (pH 7.4) in
. Critical: pH must be tightly controlled as the thiolate anion ( ) is the reactive species.[2] -
Internal Standard: 1,3,5-trimethoxybenzene (inert).
Workflow
Figure 2: NMR Kinetic Assay Workflow for determining electrophilicity constants.
Data Analysis
-
Plot
vs. Time (s). -
The slope is
(pseudo-first-order rate constant). -
Calculate the second-order rate constant:
.
Validation Check: If the plot is not linear, you likely have substrate instability, oxidation of the thiol, or pH drift. Re-run with higher buffer capacity.
Strategic Applications in Drug Discovery
When to use Vinyl Sulfones
-
Target: Cysteine proteases (e.g., Cathepsins, Rhodesain).[3][4]
-
Goal: Complete, irreversible target silencing.
-
Example: K11777 (Peptidomimetic vinyl sulfone). It targets the active site cysteine of Trypanosoma cruzi cruzain.[1][5][6] The high reactivity is managed by the specificity of the peptidomimetic backbone.
When to use Vinyl Sulfoxides
-
Target: Kinases or non-catalytic cysteines where turnover is desirable.[1]
-
Goal: High selectivity via stereochemical fit.
-
Chirality Advantage: Since the sulfur is chiral, you can synthesize both
- and -sulfoxides. Often, one enantiomer will orient the vinyl group perfectly toward the target cysteine, while the other clashes, providing a "kinetic resolution" selectivity filter that achiral sulfones lack.
References
-
Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[1][7] Journal of Medicinal Chemistry. Link
-
Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors." Mini-Reviews in Medicinal Chemistry. Link
-
Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link
-
Patterson, A. W., et al. (2006). "Design and synthesis of vinyl sulfone-based inhibitors of falcipain-2." Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery. Link
Sources
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
